molecular formula C20H19ClN2OS B3695015 4-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide

4-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B3695015
M. Wt: 370.9 g/mol
InChI Key: BKSSLDPZERVAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a benzamide group, and various substituents such as chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where the thiazole derivative reacts with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and solvent choice to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: Reduction of the benzamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the corresponding amine.

    Substitution: The chlorine atom on the benzamide ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide exerts its effects depends on its interaction with molecular targets. Potential targets include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxyphenyl)benzamide: Similar in structure but with a methoxy group instead of a thiazole ring.

    4-chloro-N-(5-chloro-2-methylphenyl)benzamide: Contains a different substitution pattern on the benzamide ring.

Uniqueness

4-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-3-4-17-18(14-7-5-13(2)6-8-14)22-20(25-17)23-19(24)15-9-11-16(21)12-10-15/h5-12H,3-4H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSSLDPZERVAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
Reactant of Route 5
4-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.